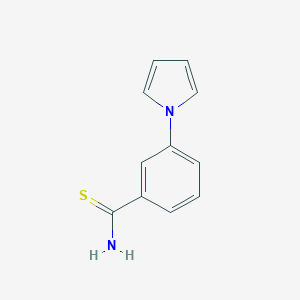

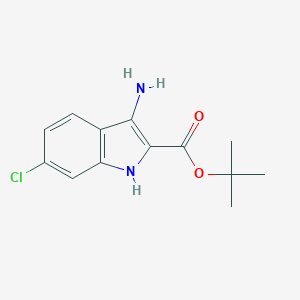

(R)-1-Boc-2-azetidinemethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

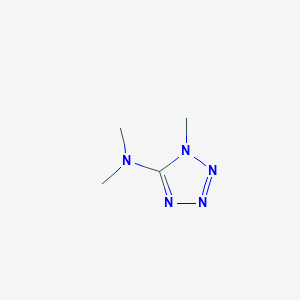

Azetidines, including variants like "(R)-1-Boc-2-azetidinemethanol," are key structures in medicinal chemistry due to their presence in a range of biologically active compounds and pharmaceuticals. The synthesis of azetidines often involves modular construction techniques that exploit ring strain for functionalization and stereospecific transformations (Fawcett et al., 2019).

Synthesis Analysis

Synthetic approaches to azetidines have evolved to include methods such as strain-release-driven homologation of boronic esters, offering complete stereospecificity and the ability to further functionalize the azetidinyl boronic esters (Fawcett et al., 2019). Other methods involve aziridine to azetidine rearrangement, demonstrating the synthetic utility of N-alkylidene derivatives in the unexpected synthesis of azetidines (Stankovic et al., 2011).

Molecular Structure Analysis

The structural features of azetidine complexes, such as those formed with borane, reveal temperature-dependent stereoselectivity and the potential for regioselective functionalization. These structural insights are crucial for understanding the reactivity and applications of azetidine derivatives (Andresini et al., 2018).

Chemical Reactions and Properties

Azetidine derivatives undergo a variety of chemical reactions, including Pd(II)-catalyzed aza-Wacker reactions for efficient synthesis of saturated heterocycles and difunctionalization of alkenes. These reactions underscore the versatility of azetidines in organic synthesis (Elliott et al., 2011).

Physical Properties Analysis

While specific studies on the physical properties of "(R)-1-Boc-2-azetidinemethanol" were not identified in the search, the synthesis and structural analyses of azetidines provide indirect insights into their stability, solubility, and reactivity, which are critical for their physical property assessment.

Chemical Properties Analysis

The chemical properties of azetidines, including reactivity profiles and functional group transformations, have been explored through synthetic strategies. For example, azetidine derivatives have been utilized in catalytic asymmetric additions, highlighting their chemical versatility and potential for creating stereochemically complex structures (Wang et al., 2008).

properties

IUPAC Name |

tert-butyl (2R)-2-(hydroxymethyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h7,11H,4-6H2,1-3H3/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRUXUKRGUFEKC-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454228 |

Source

|

| Record name | (R)-1-Boc-2-azetidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Boc-2-azetidinemethanol | |

CAS RN |

161511-90-6 |

Source

|

| Record name | (R)-1-Boc-2-azetidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide](/img/structure/B71800.png)

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B71809.png)

![Furo[3,2-b]pyridine-5-carboxamide](/img/structure/B71825.png)